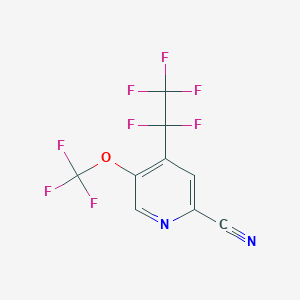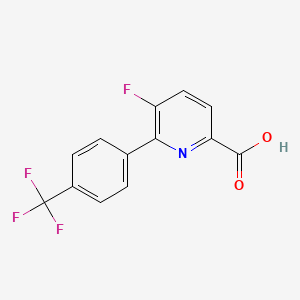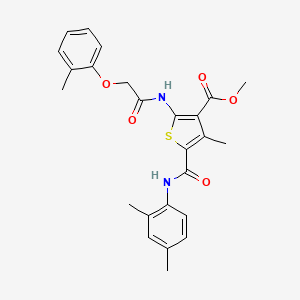
2-Pyridinecarbonitrile, 4-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyridinecarbonitrile, 4-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethoxy)-: is a chemical compound with the molecular formula C8H3F8N2O It is characterized by the presence of a pyridine ring substituted with a carbonitrile group, a pentafluoroethyl group, and a trifluoromethoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridinecarbonitrile, 4-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethoxy)- typically involves the following steps:
Starting Materials: The synthesis begins with pyridine derivatives that are functionalized with appropriate substituents.
Reaction Conditions: The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the carbonitrile group reduced to an amine.
Substitution: Substituted products with different nucleophiles replacing the fluorine atoms.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Material Science: It can be incorporated into polymers to impart unique properties such as increased thermal stability and chemical resistance.
Biology:
Biochemical Probes: The compound can be used as a probe to study enzyme activities and protein interactions due to its unique chemical structure.
Medicine:
Drug Development:
Industry:
Agricultural Chemicals: The compound can be used in the synthesis of agrochemicals, such as herbicides and insecticides, due to its bioactive properties.
作用機序
The mechanism of action of 2-Pyridinecarbonitrile, 4-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethoxy)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity towards the targets. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
類似化合物との比較
- 2-Pyridinecarbonitrile, 4-(trifluoromethyl)-5-(trifluoromethoxy)-
- 2-Pyridinecarbonitrile, 4-(1,1,2,2-tetrafluoroethyl)-5-(trifluoromethoxy)-
- 2-Pyridinecarbonitrile, 4-(1,1,2,2,2-pentafluoroethyl)-5-(methoxy)-
Uniqueness: The uniqueness of 2-Pyridinecarbonitrile, 4-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethoxy)- lies in the combination of its substituents. The presence of both pentafluoroethyl and trifluoromethoxy groups imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
特性
CAS番号 |
1408279-60-6 |
|---|---|
分子式 |
C9H2F8N2O |
分子量 |
306.11 g/mol |
IUPAC名 |
4-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethoxy)pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H2F8N2O/c10-7(11,8(12,13)14)5-1-4(2-18)19-3-6(5)20-9(15,16)17/h1,3H |
InChIキー |
UFEPGFHJWYRTGO-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=CC(=C1C(C(F)(F)F)(F)F)OC(F)(F)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-[3,4,5-triacetyloxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl] acetate](/img/structure/B12076650.png)
![4'-(Aminomethyl)-[1,1'-biphenyl]-3-carboxamide hydrochloride](/img/structure/B12076655.png)
![4-[(Cyclopropylmethyl)amino]-2-methylbenzonitrile](/img/structure/B12076662.png)



![2-(2-Hydroxyethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine, N8-BOC protected](/img/structure/B12076678.png)

![2-(2,4-Dichlorophenyl)-5-[1-[4-(2-methylpropyl)phenyl]ethyl]-1,3,4-oxadiazole](/img/structure/B12076684.png)

![3-[(Naphthalen-1-yloxy)methyl]azetidine](/img/structure/B12076704.png)

![(7,13-Diacetyloxy-2,10,12-trihydroxy-5,9,17,17-tetramethyl-8-oxo-15-oxatetracyclo[7.6.1.12,6.013,16]heptadec-5-en-4-yl) 3-benzamido-2-hydroxy-3-phenylpropanoate](/img/structure/B12076713.png)

